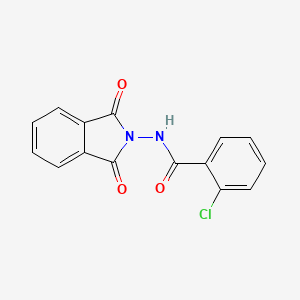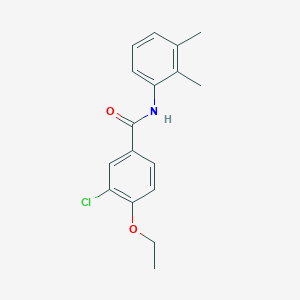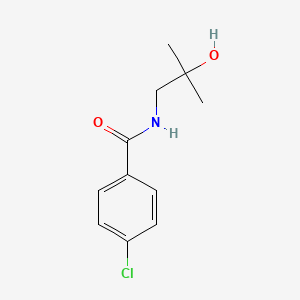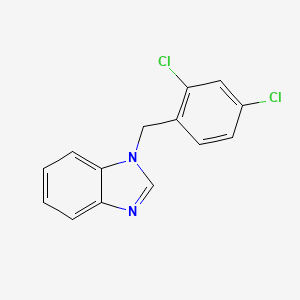![molecular formula C17H18N2O2S B5817451 N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-2-methoxybenzamide](/img/structure/B5817451.png)
N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-2-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-2-methoxybenzamide, commonly known as DTCM, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. DTCM belongs to the class of carbonothioylamides and is a potent inhibitor of protein tyrosine phosphatases (PTPs).
Aplicaciones Científicas De Investigación
DTCM has been extensively studied for its potential applications in various fields of scientific research. It has shown promising results in the treatment of cancer, autoimmune diseases, and diabetes. DTCM has been found to be a potent inhibitor of N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-2-methoxybenzamide, which are enzymes that play a crucial role in the regulation of cell signaling pathways. By inhibiting N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-2-methoxybenzamide, DTCM can regulate the activity of various signaling pathways, leading to the inhibition of cancer cell growth and proliferation.
Mecanismo De Acción
DTCM inhibits the activity of N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-2-methoxybenzamide by binding to the active site of the enzyme. N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-2-methoxybenzamide are involved in the dephosphorylation of proteins, which is an essential step in the regulation of cell signaling pathways. By inhibiting N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-2-methoxybenzamide, DTCM can regulate the activity of various signaling pathways, leading to the inhibition of cancer cell growth and proliferation.
Biochemical and Physiological Effects:
DTCM has been shown to have significant biochemical and physiological effects in various cell types. It has been found to inhibit the growth and proliferation of cancer cells, induce apoptosis, and inhibit angiogenesis. DTCM has also been found to regulate the activity of immune cells, leading to the inhibition of autoimmune diseases. In addition, DTCM has been shown to regulate glucose metabolism, leading to its potential application in the treatment of diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of DTCM is its potent inhibitory activity against N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-2-methoxybenzamide, which makes it a promising candidate for the treatment of cancer, autoimmune diseases, and diabetes. DTCM has also been found to have low toxicity, making it a safe compound for use in lab experiments. However, one of the limitations of DTCM is its low solubility in water, which can make it difficult to use in certain lab experiments.
Direcciones Futuras
There are several future directions for the study of DTCM. One potential direction is the optimization of the synthesis method to obtain higher yields and purity. Another direction is the study of the structure-activity relationship of DTCM to identify more potent inhibitors of N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-2-methoxybenzamide. Furthermore, the potential applications of DTCM in the treatment of other diseases, such as neurodegenerative diseases, should be explored. Overall, the study of DTCM has the potential to lead to significant advancements in the field of scientific research.
Métodos De Síntesis
The synthesis of DTCM involves the reaction of 2-methoxybenzoyl chloride with 3,5-dimethylaniline followed by the reaction of the resulting intermediate with carbon disulfide and sodium hydroxide. The final product is obtained by the reaction of the intermediate with ammonium chloride. The synthesis method of DTCM has been optimized to obtain high yields and purity.
Propiedades
IUPAC Name |
N-[(3,5-dimethylphenyl)carbamothioyl]-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2S/c1-11-8-12(2)10-13(9-11)18-17(22)19-16(20)14-6-4-5-7-15(14)21-3/h4-10H,1-3H3,(H2,18,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFHLRBHHBILBBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=S)NC(=O)C2=CC=CC=C2OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-fluoro-N-[2-(trifluoromethoxy)phenyl]benzamide](/img/structure/B5817410.png)

![2-{[5-(4-bromophenyl)-4-(2-methyl-2-propen-1-yl)-4H-1,2,4-triazol-3-yl]thio}-N'-[(1-methyl-1H-pyrrol-2-yl)methylene]acetohydrazide](/img/structure/B5817421.png)

![1-{[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}-1H-1,2,3-benzotriazole](/img/structure/B5817434.png)

![5-[(2,3-dimethylphenoxy)methyl]-3-(2-methoxybenzyl)-1,2,4-oxadiazole](/img/structure/B5817446.png)
![1-{4-[2-(1H-1,2,4-triazol-1-yl)ethoxy]phenyl}-1-propanone](/img/structure/B5817458.png)


![3-{[4-(propionylamino)benzoyl]amino}benzoic acid](/img/structure/B5817472.png)

![2-[(2-anilino-2-oxoethyl)thio]-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B5817480.png)
